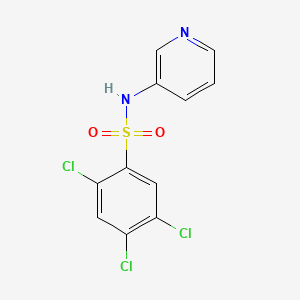![molecular formula C9H8Cl2N2O2S B5774987 S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate, commonly known as DCP-LA, is a synthetic compound that has been of great interest to scientists due to its potential therapeutic properties. It was first synthesized in the 1990s as a derivative of the anti-inflammatory drug, diclofenac. Since then, it has been extensively studied for its ability to modulate various cellular processes, making it a promising candidate for the treatment of several diseases.
作用機序
The exact mechanism of action of DCP-LA is not fully understood. However, studies have shown that it can modulate several cellular processes, including the activity of ion channels and enzymes. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
DCP-LA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-tumor properties, making it a potential treatment for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of DCP-LA.
実験室実験の利点と制限
One of the advantages of using DCP-LA in lab experiments is its ability to modulate several cellular processes, making it a versatile tool for studying various biological phenomena. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DCP-LA in lab experiments is its potential toxicity. Studies have shown that high doses of DCP-LA can be toxic to cells, making it important to use appropriate dosages in experiments.
将来の方向性
There are several future directions for research on DCP-LA. One area of research is the development of more potent and selective derivatives of DCP-LA. Another area of research is the identification of the exact mechanism of action of DCP-LA. Further studies are also needed to fully understand the biochemical and physiological effects of DCP-LA and its potential therapeutic applications. Overall, DCP-LA is a promising compound that has the potential to be a valuable tool for studying various biological phenomena and a potential treatment for several diseases.
合成法
DCP-LA can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an oxalamide intermediate. The intermediate is then treated with sodium thiocyanate to yield the final product, DCP-LA. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
DCP-LA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of several diseases. Studies have shown that DCP-LA can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
特性
IUPAC Name |
S-[2-(3,4-dichloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S/c10-6-2-1-5(3-7(6)11)13-8(14)4-16-9(12)15/h1-3H,4H2,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTANEZCZKUQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)




![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)